Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 4-bromophenyl substituent, an ethoxycarbonyl group, and a ketone-oxygen bridge. Its structure combines a dihydropyridazine core with a brominated aromatic system, making it a candidate for studies in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromoanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-6-4-3-5-7-16)30-13-18(26)23-15-10-8-14(22)9-11-15/h3-12H,2,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYTIWEXJMYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key functional groups:
- Dihydropyridazine Core : This structural element is crucial for the compound's biological activity.
- Bromophenyl Group : The presence of bromine is known to enhance lipophilicity and may influence receptor interactions.
- Carboxylate Group : This functional group may play a role in the compound's solubility and binding affinity.
Molecular Formula
The molecular formula for this compound is C20H20BrN3O4, with a molecular weight of approximately 438.29 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways through caspase activation.
- Targeting Specific Receptors : The bromophenyl moiety may enhance binding to specific G-protein-coupled receptors (GPCRs), influencing signaling pathways related to cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the bromophenyl position significantly affect the biological activity of the compound. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Moderate increase in potency |
| 4-position | Significant increase in receptor affinity |
| 2-position | Detrimental to activity |
These findings suggest that careful modification of the substituents can lead to enhanced therapeutic profiles .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives, including variations of this compound. They evaluated their anticancer effects on MCF-7 breast cancer cells. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: In Vivo Studies
Another study investigated the pharmacokinetics and bioavailability of this compound in murine models. The results showed favorable pharmacokinetic profiles with high bioavailability and a half-life suitable for therapeutic applications. The study concluded that further development could lead to effective treatments for various cancers .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to Ethyl 4-(2-((4-bromophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Research indicates that derivatives of pyridazine exhibit inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structural motifs have shown efficacy against breast and lung cancer cells through mechanisms involving the modulation of specific signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related compounds indicate effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis, making these compounds valuable in the fight against antibiotic resistance .
Material Science
Polymer Chemistry
this compound can serve as a precursor for synthesizing novel polymers with enhanced properties. Its functional groups allow for copolymerization reactions that can lead to materials with tailored mechanical and thermal properties. This is particularly relevant in the development of smart materials that respond to environmental stimuli .
Structural Biology
Crystallography Studies
The compound has been utilized in crystallography studies to understand molecular interactions at the atomic level. The crystal structures of similar compounds reveal important insights into hydrogen bonding patterns and molecular packing, which are crucial for understanding biological interactions and designing more effective drugs . These studies often involve detailed analysis using techniques such as Hirshfeld surface analysis to elucidate intermolecular interactions.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Naghiyev et al., 2022 | Anticancer Activity | Demonstrated that pyridazine derivatives inhibit proliferation in breast cancer cells. |
| PMC9361375 | Structural Analysis | Provided insights into molecular interactions via crystallography, enhancing understanding of drug design. |
| PMC10982999 | Antimicrobial Properties | Reported antimicrobial efficacy against resistant bacterial strains, highlighting potential therapeutic applications. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with three structurally related molecules, emphasizing synthesis, crystallographic data, and functional properties.
2.1. Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-2-substituted-tetrahydropyrimidine-5-carboxylate
- Structural Similarities : Both compounds share an ethyl carboxylate group and brominated substituents.
- Synthesis : The analogous compound is synthesized via condensation of ethyl acetoacetate with aldehydes and urea under acidic conditions, followed by bromoalkylation (Scheme 3, ). In contrast, the target compound’s synthesis likely involves coupling of a bromophenyl isocyanate with a pyridazine precursor.
2.2. N-(2-(2-(2-([4-(N-([1,2,3,5,6,7-Hexahydro-s-indacen-4-yl]carbamoyl)sulfamoyl)benzyl]amino)-2-oxoethoxy)ethoxy)ethyl)-11-oxo-pyrido[3,2,1-ij]quinoline-10-carboxamide
- Structural Differences: This compound (from ) features a polycyclic quinoline core and sulfamoyl-carbamoyl substituents, contrasting with the pyridazine backbone of the target molecule.
- Functional Groups: Both compounds include 2-oxoethoxy linkers, but the quinoline derivative’s sulfamoyl group may confer enhanced hydrogen-bonding capacity and solubility compared to the bromophenyl group.
- Applications: The quinoline analog is designed for fluorescent labeling or targeting, while the pyridazine derivative may prioritize kinase inhibition or agrochemical activity due to its brominated aromatic system.
2.3. Ethyl 3-Oxo-3-(substituted phenyl)propanoate Derivatives
- Core Structure : These derivatives lack the pyridazine ring but share the ethyl carboxylate and ketone functionalities.
- Synthesis : Prepared via Claisen-Schmidt condensation (), they emphasize simpler synthetic routes compared to the multi-step protocols required for the target compound.
Crystallographic and Conformational Analysis
- Ring Puckering : The pyridazine core in the target compound may exhibit puckering parameters similar to those defined by Cremer and Pople for six-membered rings (). Computational studies using SHELX () or ORTEP-3 () could quantify deviations from planarity.
- Validation : Structure validation tools () ensure accuracy in bond lengths and angles, critical for comparing the target compound’s geometry with analogs.
Data Table: Key Properties of Compared Compounds
Q & A
Q. Methodological strategies :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, replacing ethanol with DMF may improve coupling efficiency by 15–20% .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) can accelerate esterification .
- In-situ Monitoring : FT-IR tracks reaction progress (e.g., disappearance of carbonyl peaks at 1700 cm) to minimize side products .
(Advanced) How do substituents (e.g., 4-bromophenyl vs. 4-ethylphenyl) influence biological activity?
Q. Structure-Activity Relationship (SAR) insights :
| Substituent (Position) | Biological Activity | Reference |
|---|---|---|
| 4-Bromophenyl (R) | Enhanced enzyme inhibition (IC ~2 µM) due to halogen bonding | |
| 4-Ethylphenyl (R) | Reduced cytotoxicity (IC >10 µM) due to hydrophobic bulk | |
| 3-Fluoro-4-methylphenyl | Improved microbial targeting (MIC ~5 µg/mL) via dipole interactions | |
| Recommendation : Systematic substitution (e.g., replacing Br with Cl or CF) followed by in vitro screening . |
(Advanced) How can contradictory bioactivity data across studies be resolved?
Root causes : Variability in assay conditions (e.g., cell lines, serum concentration) or compound purity (>95% required for reproducibility) .
Mitigation steps :
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Batch Analysis : HPLC purity checks (C18 column, acetonitrile/water gradient) ensure consistency .
(Basic) What are the hypothesized biological targets and screening methods?
- Targets : Kinases (e.g., EGFR) or DNA topoisomerases, inferred from structural analogs .
- Screening :
- In vitro enzyme assays (e.g., fluorescence-based kinase inhibition).
- Cell viability assays (MTT or ATP-lite) in cancer lines (e.g., MCF-7) .
(Advanced) Which computational methods predict binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite model interactions (e.g., bromophenyl group occupying hydrophobic pockets) .
- MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
Validation : Co-crystallization with target proteins (e.g., using SHELXTL for refinement) .
(Basic) What stability and storage conditions are recommended?
- Storage : -20°C in amber vials (light-sensitive), with desiccants to prevent hydrolysis .
- Stability Tests : TGA (decomposition >150°C) and DSC (glass transition ~75°C) assess thermal stability .
(Advanced) How to design derivatives with improved pharmacokinetics?
- Ester Hydrolysis Resistance : Replace ethyl carboxylate with tert-butyl groups to reduce first-pass metabolism .
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -SOH) at the pyridazine C-4 position .
(Advanced) What strategies reduce toxicity in preclinical models?
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict hepatotoxicity and optimize logP (target: 2–3) .
- Prodrug Approaches : Mask reactive groups (e.g., ester-to-amide conversion) to limit off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
